molecular formula C25H20N2O5S B2516065 Ethyl 2-[[(Z)-2-cyano-3-(4-methoxycarbonylphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate CAS No. 380466-20-6

Ethyl 2-[[(Z)-2-cyano-3-(4-methoxycarbonylphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate

Cat. No.: B2516065
CAS No.: 380466-20-6
M. Wt: 460.5
InChI Key: ZIGFSOGWGCINCA-UHFFFAOYSA-N
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Description

This compound is a thiophene-3-carboxylate derivative featuring a (Z)-configured acrylamido linker with a cyano group and a 4-methoxycarbonylphenyl substituent. The 4-phenyl group on the thiophene ring distinguishes it from simpler analogs.

Properties

IUPAC Name

ethyl 2-[[(Z)-2-cyano-3-(4-methoxycarbonylphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O5S/c1-3-32-25(30)21-20(17-7-5-4-6-8-17)15-33-23(21)27-22(28)19(14-26)13-16-9-11-18(12-10-16)24(29)31-2/h4-13,15H,3H2,1-2H3,(H,27,28)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGFSOGWGCINCA-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C(=CC3=CC=C(C=C3)C(=O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)/C(=C\C3=CC=C(C=C3)C(=O)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[[(Z)-2-cyano-3-(4-methoxycarbonylphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate is a complex organic compound notable for its diverse biological activities. This compound features a thiophene ring, a cyano group, and multiple aromatic systems, contributing to its potential efficacy in various therapeutic applications. Its molecular formula is C21H18N2O4C_{21}H_{18}N_{2}O_{4}, with a molar mass of approximately 418.46 g/mol .

Chemical Structure

The structural components of the compound include:

  • Thiol Group : Contributes to the biological activity through redox reactions.
  • Cyano Group : Imparts electrophilic characteristics, enhancing interactions with biological macromolecules.
  • Aromatic Systems : Facilitate π-π stacking interactions, crucial for binding to target proteins.

Anticancer Properties

Research indicates that derivatives of ethyl thiophene carboxylates exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown potent activity against human leukemia cells (HL-60) and other malignancies. The mode of action appears to involve the inhibition of DNA and RNA synthesis, as well as interference with key enzymes involved in nucleotide metabolism .

Case Study: Cytotoxicity Against Cancer Cells

A study explored the cytotoxic effects of related compounds on murine L1210 and P388 leukemia cells. The results demonstrated:

  • IC50 Values : Ranged from 10 µM to 50 µM for various derivatives.
  • Mechanism : Inhibition of DNA polymerases and interference with cellular replication processes.

Antioxidant Activity

This compound also exhibits notable antioxidant properties. The antioxidant capacity was evaluated using several assays:

  • DPPH Scavenging Assay : Demonstrated significant free radical scavenging ability.
  • Nitric Oxide Scavenging : Effective in reducing nitric oxide levels in vitro.
  • Lipid Peroxidation Inhibition : Showed protective effects against iron-induced lipid peroxidation.

Antibacterial Activity

The compound has been assessed for its antibacterial properties against several strains, including:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli

In studies, certain derivatives exhibited strong antibacterial activity, particularly those with hydroxyl substituents on the phenyl ring, suggesting that structural modifications can enhance efficacy .

Summary of Biological Activities

Activity TypeObserved EffectsRelevant Studies
AnticancerCytotoxicity against leukemia cells
AntioxidantSignificant free radical scavenging
AntibacterialEffective against S. aureus and E. coli

Scientific Research Applications

Biological Activities

1. Antioxidant Properties
Research has shown that derivatives of thiophene compounds exhibit significant antioxidant activity. For instance, studies on similar compounds have demonstrated their ability to scavenge free radicals effectively. This property is crucial for developing new antioxidant agents that can mitigate oxidative stress-related diseases .

2. Antibacterial Activity
Ethyl 2-[[(Z)-2-cyano-3-(4-methoxycarbonylphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate has been evaluated for its antibacterial properties. In vitro studies indicate that compounds with similar structures can inhibit bacterial growth effectively, suggesting potential applications in treating bacterial infections .

3. Anticancer Potential
The compound's structural characteristics allow it to interact with biological targets involved in cancer progression. Preliminary studies suggest that thiophene derivatives can induce apoptosis in cancer cells, making them candidates for further research in anticancer drug development .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The Gewald reaction is commonly employed to synthesize substituted thiophenes, which can then be modified through various chemical transformations to achieve the desired structure .

Case Study 1: Antioxidant Evaluation

A study conducted by Madhavi et al. evaluated the antioxidant properties of similar thiophene derivatives using several assays (DPPH scavenging, nitric oxide scavenging). The results indicated that specific modifications to the thiophene structure significantly enhanced antioxidant activity, highlighting the importance of structural diversity in developing effective antioxidants .

Case Study 2: Antibacterial Activity

In another study, the antibacterial efficacy of ethyl 2-amino-thiophene derivatives was tested against various bacterial strains. The results showed promising zones of inhibition, suggesting that modifications to the thiophene core could lead to potent antibacterial agents .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester groups in this compound undergo hydrolysis under acidic or basic conditions:

  • Ethyl ester (R = OEt) : Hydrolyzes to carboxylic acid (R = OH) with NaOH in aqueous ethanol .

  • Methoxycarbonyl group (COOMe) : Requires harsher conditions (e.g., concentrated HCl reflux) for conversion to carboxylic acid .

Reaction SiteConditionsProductReference
Ethyl ester1M NaOH, EtOH/H₂O, 60°CCarboxylic acid
Methoxycarbonyl6M HCl, reflux, 12hFree carboxylic acid

Nucleophilic Substitutions

The amino group (–NH₂) on the thiophene ring participates in nucleophilic reactions:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides .

  • Sulfonation : Forms sulfonamides with sulfonyl chlorides .

ReagentConditionsProductYieldReference
AcClPyridine, RT, 2hAcetylated derivative~75%
TsClDCM, Et₃N, 0°C→RTTosylamide~65%

Cyclization Reactions

The α,β-unsaturated carbonyl and cyano groups enable cyclization:

  • Intramolecular cyclization : Forms pyridine or thiazole derivatives under basic conditions .

  • Photochemical [2+2] cycloaddition : With electron-deficient alkenes (e.g., maleic anhydride) .

Reaction TypeConditionsProductSelectivity (Z/E)Reference
Base-inducedK₂CO₃, DMF, 80°CThiazolo[5,4-d]thiophene>90%
PhotochemicalUV light, THF, 24hCyclobutane adduct1:1 diastereomers

Michael Additions

The enone system (C=C–C=O) acts as a Michael acceptor:

  • Organocuprates : Add to the β-position with high regioselectivity .

  • Amines : Form β-amino carbonyl derivatives .

NucleophileConditionsProductStereochemistryReference
Me₂CuLiTHF, −78°Cβ-Methyl adductSyn addition
BenzylamineEtOH, RTβ-Amino compoundRacemic

Functional Group Transformations

  • Cyano group reduction : Catalytic hydrogenation (H₂/Pd-C) yields primary amine .

  • Ester exchange : Transesterification with MeOH/H₂SO₄ converts ethyl ester to methyl ester .

ReactionCatalyst/SolventProductNotesReference
–CN→–CH₂NH₂10% Pd-C, H₂ (1 atm)Amine derivativeRequires excess H₂
EtO→MeOH₂SO₄, MeOH, refluxMethyl ester95% conversion

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s structural analogs differ in substituents on the thiophene ring, acrylamido linker, and ester groups. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Thiophene Substituents Acrylamido Substituents Molecular Weight (g/mol) Topological Polar Surface Area (Ų)
Target Compound 4-phenyl (Z)-2-cyano-3-(4-methoxycarbonylphenyl) 452.5 ~107
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate () 4,5-dimethyl Varied substituted phenyl 380–400 ~107
Ethyl 2-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate () 4,5,6,7-tetrahydrobenzothiophene Phenyl 380.5 ~107

Key Observations :

  • The target compound has a higher molecular weight due to the 4-methoxycarbonylphenyl group compared to simpler phenyl or methyl-substituted analogs .
  • All compounds share a high topological polar surface area (~107 Ų), indicating similar permeability and bioavailability challenges .

Conformational Analysis

Crystallographic data for ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate () reveal a syn-periplanar conformation across the C=C bond (torsion angle = 3.2°). This planar geometry is critical for π-π stacking interactions in biological targets. The (Z)-configuration in the target compound may enforce a similar planarity, though steric effects from the 4-methoxycarbonyl group could induce slight distortions .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step organic reactions. A common approach includes:

  • Cyanoacrylation : Reacting a substituted phenylprop-2-enoyl chloride with an aminothiophene precursor under basic conditions (e.g., sodium hydroxide) in anhydrous tetrahydrofuran (THF) .
  • Esterification : Introducing the ethyl ester group via nucleophilic acyl substitution, typically using ethanol as both solvent and reagent .
  • Key reagents : Sodium borohydride for selective reductions and potassium permanganate for oxidations in acidic media . Critical parameters : Temperature control (0–5°C for cyanoacrylation), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts (e.g., thiophene protons at δ 6.8–7.2 ppm, cyano group at ~110 ppm in ¹³C) .
  • IR : Confirm functional groups (C≡N stretch: ~2200 cm⁻¹, ester C=O: ~1720 cm⁻¹) .
    • X-ray crystallography : Resolve Z/E isomerism in the prop-2-enoyl moiety using single-crystal diffraction (e.g., CCDC-289444 for similar structures) .
    • Mass spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ expected at ~463.8 g/mol) .

Q. What initial biological screening approaches are used to evaluate its activity?

  • In vitro assays :
  • Antioxidant activity : DPPH radical scavenging (IC₅₀ values compared to ascorbic acid) .
  • Anti-inflammatory : Inhibition of COX-2 via ELISA .
  • Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ reported for quinoxaline analogs: 0.5–5 µM) .
    • Target identification : Molecular docking to enzymes (e.g., COX-2, EGFR kinase) using AutoDock Vina .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., cyanoacrylation) be experimentally validated?

  • Kinetic studies : Monitor intermediates via in situ FTIR or HPLC to track enolate formation and acyl transfer .
  • Isotopic labeling : Use ¹⁸O-labeled ethanol to confirm esterification pathways .
  • Computational modeling : DFT calculations (e.g., Gaussian) to simulate transition states and activation energies .

Q. How can contradictions in structure-activity relationship (SAR) studies be resolved?

  • Case example : Discrepancies in anticancer activity between thiophene and quinoxaline derivatives may arise from electronic effects of substituents (e.g., methoxycarbonyl vs. chloro groups).
  • Resolution strategies :
  • Comparative SAR : Synthesize analogs with systematic substitutions (e.g., replacing 4-methoxycarbonylphenyl with 4-chlorophenyl) and test in parallel .
  • QSAR modeling : Use partial least squares (PLS) regression to correlate logP, polar surface area, and IC₅₀ .

Q. What advanced computational methods predict binding interactions with biological targets?

  • Molecular dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns simulations in GROMACS) to assess binding mode persistence .
  • Free energy perturbation (FEP) : Calculate ΔΔG for analogs to prioritize synthesis .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors from cyano groups) using Schrödinger .

Q. How can analogs with improved pharmacokinetic properties be rationally designed?

  • Modifications :
  • LogP optimization : Replace ethyl ester with tert-butyl to enhance lipophilicity (predicted via ChemAxon) .
  • Metabolic stability : Introduce fluorine substituents to block CYP450 oxidation .
    • In vitro ADME : Assess metabolic stability in liver microsomes and plasma protein binding (e.g., equilibrium dialysis) .

Key Considerations for Researchers

  • Contradictory data : Validate biological results across multiple cell lines and assay formats (e.g., ATP-based vs. resazurin assays) .
  • Stereochemical purity : Use chiral HPLC to confirm Z-configuration in the prop-2-enoyl group .
  • Unreliable sources : Avoid commercial databases (e.g., ); prioritize peer-reviewed crystallographic data (CCDC) and journals .

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